![molecular formula C14H23N3O2 B2426860 N-(1-cyanocyclohexyl)-2-(3-hydroxypiperidin-1-yl)acetamide CAS No. 1208748-45-1](/img/structure/B2426860.png)
N-(1-cyanocyclohexyl)-2-(3-hydroxypiperidin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclohexyl)-2-(3-hydroxypiperidin-1-yl)acetamide, commonly known as CPP-109, is a synthetic compound that has been extensively researched for its potential therapeutic applications. CPP-109 is a derivative of the naturally occurring compound, γ-aminobutyric acid (GABA), and has been shown to modulate the activity of the GABAergic system in the brain.
Mecanismo De Acción
CPP-109 acts as a N-(1-cyanocyclohexyl)-2-(3-hydroxypiperidin-1-yl)acetamide-AT inhibitor, which increases the levels of N-(1-cyanocyclohexyl)-2-(3-hydroxypiperidin-1-yl)acetamide in the brain. N-(1-cyanocyclohexyl)-2-(3-hydroxypiperidin-1-yl)acetamide is the primary inhibitory neurotransmitter in the brain, and its activity is modulated by the N-(1-cyanocyclohexyl)-2-(3-hydroxypiperidin-1-yl)acetamideergic system. By increasing the levels of N-(1-cyanocyclohexyl)-2-(3-hydroxypiperidin-1-yl)acetamide, CPP-109 enhances the inhibitory activity of the N-(1-cyanocyclohexyl)-2-(3-hydroxypiperidin-1-yl)acetamideergic system, which has been shown to reduce the craving for addictive substances and improve cognitive function.
Biochemical and Physiological Effects:
CPP-109 has been shown to have a range of biochemical and physiological effects, including the modulation of the N-(1-cyanocyclohexyl)-2-(3-hydroxypiperidin-1-yl)acetamideergic system, the reduction of addictive behavior, and the improvement of cognitive function. It has also been shown to have anxiolytic and anticonvulsant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPP-109 has several advantages for lab experiments, including its high potency and selectivity for N-(1-cyanocyclohexyl)-2-(3-hydroxypiperidin-1-yl)acetamide-AT inhibition. However, it also has some limitations, including its poor solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research on CPP-109, including its potential therapeutic applications for addiction and other psychiatric disorders, its mechanism of action, and its potential side effects. Additionally, further research is needed to optimize the synthesis method and improve the pharmacokinetic properties of CPP-109.
Métodos De Síntesis
CPP-109 is synthesized by reacting 1-cyanocyclohexylamine with 3-hydroxypiperidine-1-acetic acid in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields CPP-109 as a white crystalline solid, which can be purified by recrystallization.
Aplicaciones Científicas De Investigación
CPP-109 has been extensively studied for its potential therapeutic applications, particularly in the treatment of addiction and other psychiatric disorders. It has been shown to be a potent inhibitor of the enzyme, N-(1-cyanocyclohexyl)-2-(3-hydroxypiperidin-1-yl)acetamide aminotransferase (N-(1-cyanocyclohexyl)-2-(3-hydroxypiperidin-1-yl)acetamide-AT), which is responsible for the breakdown of N-(1-cyanocyclohexyl)-2-(3-hydroxypiperidin-1-yl)acetamide in the brain. By inhibiting N-(1-cyanocyclohexyl)-2-(3-hydroxypiperidin-1-yl)acetamide-AT, CPP-109 increases the levels of N-(1-cyanocyclohexyl)-2-(3-hydroxypiperidin-1-yl)acetamide in the brain, which in turn modulates the activity of the N-(1-cyanocyclohexyl)-2-(3-hydroxypiperidin-1-yl)acetamideergic system.
Propiedades
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(3-hydroxypiperidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c15-11-14(6-2-1-3-7-14)16-13(19)10-17-8-4-5-12(18)9-17/h12,18H,1-10H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKMBBFPEYQLIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)CN2CCCC(C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclohexyl)-2-(3-hydroxypiperidin-1-yl)acetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.